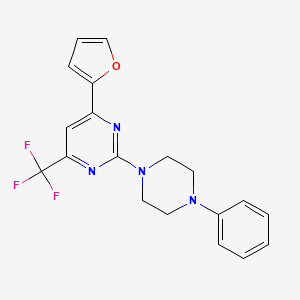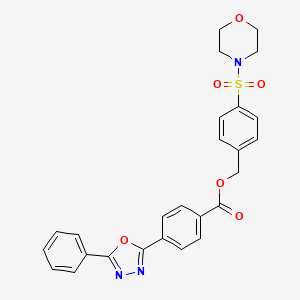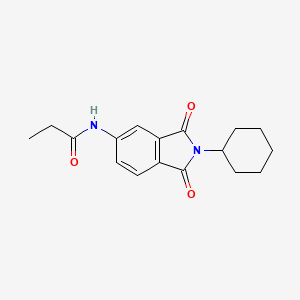![molecular formula C19H14ClF3N2O2 B4772901 N-(3-chloro-4-methylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4772901.png)
N-(3-chloro-4-methylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide, also known as TAK-659, is a small molecule inhibitor that specifically targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key regulator of B-cell receptor signaling, and its inhibition has shown promising results in the treatment of various B-cell malignancies.
Mecanismo De Acción
N-(3-chloro-4-methylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide specifically targets BTK, a key regulator of B-cell receptor signaling. BTK is involved in the activation of downstream signaling pathways, including the NF-κB and MAPK pathways, which promote cell survival and proliferation. Inhibition of BTK by N-(3-chloro-4-methylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide results in the suppression of these pathways, leading to decreased cell survival and proliferation.
Biochemical and physiological effects:
In preclinical studies, N-(3-chloro-4-methylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, as well as inhibit cell proliferation and migration. N-(3-chloro-4-methylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide has also been shown to decrease the levels of key signaling proteins in B-cell receptor signaling pathways, including BTK, AKT, and ERK.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-chloro-4-methylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide is its specificity for BTK, which reduces the potential for off-target effects. However, like many small molecule inhibitors, N-(3-chloro-4-methylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide has limited solubility in water, which can make it challenging to work with in certain experimental settings. Additionally, N-(3-chloro-4-methylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide has not yet been tested in clinical trials, so its safety and efficacy in humans is still unknown.
Direcciones Futuras
For research on N-(3-chloro-4-methylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide include clinical trials in humans, to determine its safety and efficacy as a potential therapy for B-cell malignancies. Additionally, further studies are needed to understand the mechanisms underlying N-(3-chloro-4-methylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide's anti-tumor activity, and to identify potential biomarkers that could be used to predict response to therapy. Finally, the development of more soluble analogs of N-(3-chloro-4-methylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide could improve its utility in experimental settings.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-(3-chloro-4-methylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide has shown potent anti-tumor activity, both as a single agent and in combination with other therapies.
Propiedades
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF3N2O2/c1-11-6-7-12(8-15(11)20)24-17(26)10-25-9-14(18(27)19(21,22)23)13-4-2-3-5-16(13)25/h2-9H,10H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJWOWMXDCBSCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-methyl-3-phenyl-4-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}isoxazolo[5,4-b]pyridine](/img/structure/B4772819.png)

![5-{[5-(dimethylamino)-2-furyl]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4772827.png)
![3-[3-(2-methoxy-4-methylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4772849.png)
![7-(2-naphthyl)-2-{[7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B4772859.png)
![2-(3,4-dimethylphenyl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B4772864.png)
![N-benzyl-2-{5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B4772868.png)


![3,3-dimethyl-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]butanamide](/img/structure/B4772886.png)
![ethyl 6-{2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}-5-oxo-3-thiomorpholinecarboxylate](/img/structure/B4772892.png)
![ethyl 5-acetyl-2-{[(2-chlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4772898.png)
![[5-({3-[4-(allyloxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B4772907.png)
